molecular formula C16H22O6S B3043637 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 888009-94-7

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B3043637
CAS No.: 888009-94-7
M. Wt: 342.4 g/mol
InChI Key: YDHVZZKMXDDQCB-UHFFFAOYSA-N
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Description

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H22O6S. It is a colorless to pale yellow liquid, known for its stability under normal conditions and solubility in non-polar organic solvents such as ether and toluene .

Preparation Methods

The synthesis of 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate can be achieved through a series of reactions involving the sulfonation of ethylene glycol derivatives. The process typically involves the following steps :

    Sulfonation Reaction: Ethylene glycol is reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the intermediate p-toluenesulfonate ester.

    Etherification: The intermediate is then reacted with propargyl alcohol under basic conditions to introduce the prop-2-ynoxy group.

    Purification: The final product is purified through distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including :

    Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.

    Oxidation: The prop-2-ynoxy group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate has several applications in scientific research, including :

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through etherification and sulfonation reactions.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It is used in the development of drug delivery systems, where its stability and solubility properties are advantageous.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the prop-2-ynoxy group can undergo oxidation or reduction . These reactions enable the compound to modify other molecules, thereby exerting its effects.

Comparison with Similar Compounds

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate can be compared with similar compounds such as :

    2-[2-(2-methoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate: This compound has a methoxy group instead of a prop-2-ynoxy group, making it less reactive in certain chemical reactions.

    2-[2-(2-hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate: The presence of a hydroxy group makes this compound more hydrophilic and reactive towards nucleophiles.

    Tetraethylene glycol p-toluenesulfonate: This compound has a longer ethylene glycol chain, which affects its solubility and reactivity.

Each of these compounds has unique properties that make them suitable for different applications in research and industry.

Properties

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O6S/c1-3-8-19-9-10-20-11-12-21-13-14-22-23(17,18)16-6-4-15(2)5-7-16/h1,4-7H,8-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHVZZKMXDDQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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